Dichlorodioctyltin
Overview
Description
Dichlorodioctyltin, also known as dichloro(dioctyl)stannane, is an organotin compound with the molecular formula C₁₆H₃₄Cl₂Sn. It is a member of the organotin family, which consists of tin atoms bonded to organic groups. This compound is primarily used in industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Dichlorodioctyltin, also known as dioctyltin dichloride, is a type of organotin compound The primary targets of this compound are not well-defined in the literature
Mode of Action
Organotin compounds are generally known to interact with cellular components, potentially disrupting normal cellular functions
Biochemical Pathways
Organotin compounds can interfere with various biochemical processes, but the exact pathways and downstream effects of this compound remain to be determined .
Pharmacokinetics
One study suggests that the half-life of a similar compound, dioctyltin dilaurate, is approximately 8-9 days . .
Result of Action
It has been reported that this compound has reproductive toxicity properties
Action Environment
Organotin compounds are known to be persistent in the environment
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichlorodioctyltin can be synthesized through the reaction of dioctyltin oxide with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. The general reaction is as follows:
(C₈H₁₇)₂SnO + 2HCl → (C₈H₁₇)₂SnCl₂ + H₂O
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar synthetic routes. The process involves the careful handling of reagents and maintaining optimal reaction conditions to achieve high efficiency and product quality. The use of advanced equipment and technology ensures the scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form tin oxides.
Reduction: It can also be reduced to form lower oxidation state tin compounds.
Substitution: this compound can participate in substitution reactions, where the chlorine atoms are replaced by other groups or atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium alkoxides or organolithium compounds are often employed.
Major Products Formed:
Oxidation: Tin oxides and other organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin derivatives depending on the substituent introduced.
Scientific Research Applications
Dichlorodioctyltin has a wide range of applications in scientific research and industry:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and esterification.
Biology: Research studies have explored its potential as an antifungal and antibacterial agent.
Medicine: Investigations are ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of polyurethanes, silicone resins, synthetic lubricants, and sealants.
Comparison with Similar Compounds
Dibutyltin dichloride (C₈H₁₈Cl₂Sn): Another organotin compound with similar properties but different alkyl groups.
Dimethyltin dichloride (C₂H₆Cl₂Sn): A smaller organotin compound with methyl groups instead of octyl groups.
Tributyltin chloride (C₁₂H₂₇ClSn): A related compound with three butyl groups and one chlorine atom.
Uniqueness: Dichlorodioctyltin is unique due to its specific alkyl groups (octyl), which impart distinct chemical and physical properties. These properties make it particularly suitable for certain industrial applications, such as in the production of high-performance materials and as a catalyst in specific chemical reactions.
Properties
IUPAC Name |
dichloro(dioctyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H17.2ClH.Sn/c2*1-3-5-7-8-6-4-2;;;/h2*1,3-8H2,2H3;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOSGIJGEHWBKV-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34Cl2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2029662 | |
Record name | Dichloro(dioctyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2029662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Other Solid, White solid; [OECD SIDS] Crystalline solid; [Alfa Aesar MSDS] | |
Record name | Stannane, dichlorodioctyl- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dichlorodioctylstannane | |
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Vapor Pressure |
0.0000039 [mmHg] | |
Record name | Dichlorodioctylstannane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13226 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
3542-36-7 | |
Record name | Dioctyltin dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3542-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Di-n-octyltin dichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003542367 | |
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Record name | Dichlorodioctyltin | |
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Record name | Stannane, dichlorodioctyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Dichloro(dioctyl)stannane | |
Source | EPA DSSTox | |
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Record name | Dichlorodioctylstannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.531 | |
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Record name | DIOCTYLTIN DICHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZ52I3CR3Q | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
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